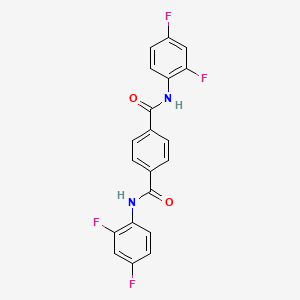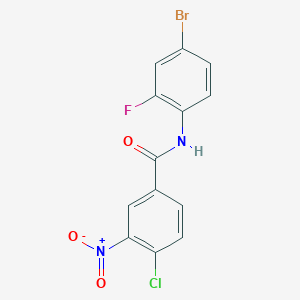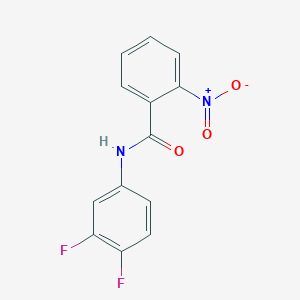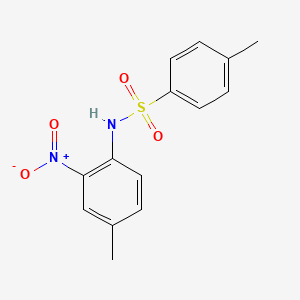
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-2,5-dimethoxyaniline followed by the acylation of the resulting nitroaniline derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The acylation step involves the reaction of the nitroaniline derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-2-aminobenzamide.
Substitution: Formation of N-(4-substituted-2,5-dimethoxyphenyl)-2-nitrobenzamide derivatives.
Oxidation: Formation of N-(4-chloro-2,5-diformylphenyl)-2-nitrobenzamide or N-(4-chloro-2,5-dicarboxyphenyl)-2-nitrobenzamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound has a morpholinecarbothioamide group instead of a nitro group, which may result in different chemical and biological properties.
N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide: This compound contains a methanesulfonamide group, which may confer different reactivity and applications.
N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide: This compound has a more complex structure with additional functional groups, which may enhance its biological activity.
Conclusion
Its unique chemical structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C15H13ClN2O5 |
|---|---|
Molecular Weight |
336.72 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI Key |
ZYQOUGVTEJCFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]benzamide](/img/structure/B11023724.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023729.png)



![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
![1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide](/img/structure/B11023785.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11023792.png)
![7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11023799.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11023802.png)
![N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B11023804.png)

